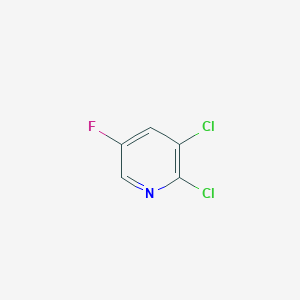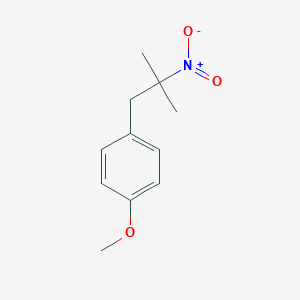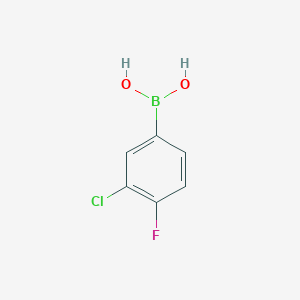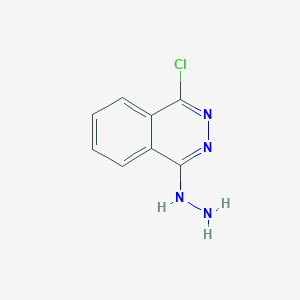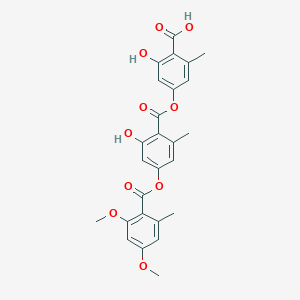
酰胺肽 D
描述
Amidepsine D is a unique compound identified as an inhibitor of diacylglycerol acyltransferase (DGAT), an enzyme crucial in lipid biosynthesis. The structure of Amidepsine D, alongside its analogs Amidepsines A, B, and C, was elucidated through comprehensive spectroscopic studies, including various nuclear magnetic resonance (NMR) measurements (Tomoda, Tabata, Ito, & Ōmura, 1995). This discovery is significant due to DGAT's role in metabolic diseases, making Amidepsine D and its analogs potential targets for therapeutic intervention.
Synthesis Analysis
The synthesis of Amidepsine D and related compounds involves complex organic reactions, reflecting the intricate nature of its molecular architecture. The total synthesis of Amidepsine B, closely related to Amidepsine D, was achieved through a series of carefully orchestrated steps, leading to a revision of its previously assigned stereostructure (Nagamitsu et al., 2009). These synthetic pathways highlight the challenges and innovations in synthesizing complex natural products.
Molecular Structure Analysis
Amidepsine D’s structure is characterized by distinct molecular features that enable its biological activity. The elucidation of Amidepsine D’s structure utilized advanced spectroscopic techniques, revealing its complex molecular architecture designed for specific biological interactions (Tomoda et al., 1995). Understanding this structure is crucial for grasping its mechanism of action and potential applications in targeting lipid biosynthesis pathways.
Chemical Reactions and Properties
Amidepsine D, like its analogs, participates in specific chemical reactions owing to its functional groups. The amide bond, a key feature in Amidepsine D, is central to its reactivity and interaction with biological targets. Research into novel amide bond-forming reactions highlights the importance and complexity of this functional group in organic synthesis and biological systems (Pattabiraman & Bode, 2011). Such insights are instrumental in developing synthetic methodologies that could facilitate the production of Amidepsine D and similar compounds.
Physical Properties Analysis
The physical properties of Amidepsine D, including solubility, melting point, and stability, are crucial for its formulation and application in potential therapeutic contexts. While specific studies on Amidepsine D’s physical properties are not directly cited, general principles of amide chemistry and the physical analysis of organic compounds offer a foundation for understanding these aspects (Valeur & Bradley, 2009). Knowledge of these properties is essential for drug formulation and delivery strategies.
Chemical Properties Analysis
Amidepsine D’s chemical properties, particularly its reactivity and interaction with biological molecules, underpin its function as a DGAT inhibitor. The compound's amide bonds and specific functional groups are central to its activity, with research into amide bond formation providing insights into the synthesis and functionality of compounds like Amidepsine D (Valeur & Bradley, 2009). Understanding these chemical properties is key to exploring Amidepsine D's potential applications and mechanisms of action.
科学研究应用
酰胺肽 D 与其他酰胺肽最初被发现为土壤分离株 Humicola sp. FO-2942 产生的 DGAT 的一系列新抑制剂。发现这些化合物(包括酰胺肽 D)在使用大鼠肝微粒体的酶分析系统和活细胞中都抑制 DGAT 活性,表明它们作为治疗 DGAT 活性受累疾病的潜在治疗剂 (Tomoda 等人,1995).
酰胺肽 D 的结构解析是通过各种光谱研究(包括 NMR 测量)实现的。了解其结构对于探索其潜在治疗应用和合成类似化合物至关重要 (Tomoda 等人,1995).
Humicola sp. FO-2942 的静态发酵产生了新的酰胺肽,包括糖基化变体。这些研究扩展了对酰胺肽变体及其生物活性的理解,为其潜在的药物应用提供了见解 (Inokoshi 等人,2010).
通过合成研究对酰胺肽 B 进行全合成并修订其绝对构型,有助于更深入地了解酰胺肽(包括酰胺肽 D)的分子结构和潜在应用 (Nagamitsu 等人,2009).
属性
IUPAC Name |
4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O10/c1-12-7-16(9-18(27)21(12)24(29)30)35-25(31)22-13(2)8-17(10-19(22)28)36-26(32)23-14(3)6-15(33-4)11-20(23)34-5/h6-11,27-28H,1-5H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODVVMZOLYYCMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amidepsine D | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B57953.png)


